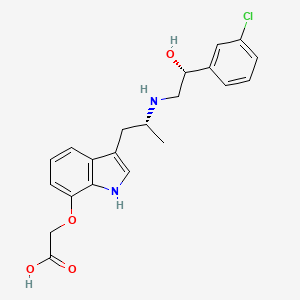
Rafabegron
Descripción general
Descripción
Rafabegron es un fármaco de molécula pequeña que actúa como un agonista potente y selectivo del receptor beta-3 adrenérgico. Fue desarrollado inicialmente por Sumitomo Pharma Co., Ltd. para el tratamiento de enfermedades metabólicas como la diabetes mellitus y la obesidad . La fórmula molecular del compuesto es C21H23ClN2O4 .
Aplicaciones Científicas De Investigación
Rafabegron tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar los agonistas del receptor beta-3 adrenérgico y sus propiedades químicas.
Biología: Se investiga por sus efectos en las vías metabólicas y el gasto de energía en los sistemas biológicos.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de enfermedades metabólicas como la diabetes mellitus y la obesidad.
Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a los receptores beta-3 adrenérgicos
Mecanismo De Acción
Rafabegron ejerce sus efectos activando selectivamente los receptores beta-3 adrenérgicos. Esta activación conduce a la relajación de los tejidos musculares lisos y al aumento del gasto de energía a través de la estimulación del tejido adiposo marrón. Los objetivos moleculares incluyen los receptores beta-3 adrenérgicos, que están involucrados en la regulación de los procesos metabólicos y la termogénesis .
Análisis Bioquímico
Biochemical Properties
Rafabegron is a small molecule that interacts with the beta3-adrenoceptor, a type of G protein-coupled receptor (GPCR) found in various tissues, including adipose tissue and the urinary bladder . As an agonist, this compound binds to this receptor and activates it, triggering a series of biochemical reactions within the cell .
Cellular Effects
This compound’s activation of the beta3-adrenoceptor has been shown to reduce blood glucose, insulin, FFA, and triglyceride levels in diabetic and obese mouse models . This suggests that this compound may influence cell function by modulating metabolic pathways and cellular signaling related to these biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the beta3-adrenoceptor. As an agonist, this compound binds to this receptor, leading to its activation . This activation triggers intracellular signaling pathways that can lead to various cellular responses, including changes in metabolic activity .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily related to its action as a beta3-adrenoceptor agonist . By activating this receptor, this compound can influence various metabolic processes, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Disclaimer: The information provided here is based on the current state of our knowledge and may be subject to change as new research findings emerge .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de Rafabegron implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos sintéticos generales para los agonistas del receptor beta-3 adrenérgico suelen implicar el uso de disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para lograr las transformaciones químicas deseadas .
Métodos de Producción Industrial
La producción industrial de this compound probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Este proceso incluiría el uso de reactores industriales, técnicas de purificación como cristalización o cromatografía, y medidas estrictas de control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de Reacciones
Rafabegron experimenta varias reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.
Sustitución: Implica la sustitución de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen haluros, ácidos y bases.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Compuestos Similares
Mirabegron: Otro agonista del receptor beta-3 adrenérgico utilizado para tratar la vejiga hiperactiva.
Solabegron: Un agonista del receptor beta-3 adrenérgico investigado por su potencial en el tratamiento de trastornos metabólicos
Singularidad de Rafabegron
This compound es único debido a su alta selectividad y potencia para los receptores beta-3 adrenérgicos, lo que lo convierte en un candidato prometedor para el tratamiento de enfermedades metabólicas. Su estructura molecular específica y su perfil farmacológico lo distinguen de otros compuestos similares .
Propiedades
IUPAC Name |
2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEYFIGWYQJVDR-ACJLOTCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179162 | |
| Record name | Rafabegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244081-42-3 | |
| Record name | Rafabegron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244081-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rafabegron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244081423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rafabegron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAFABEGRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3E1Q0SU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


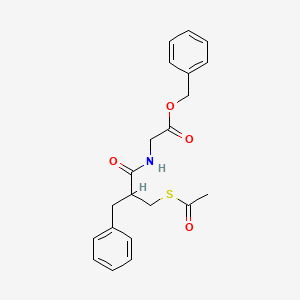
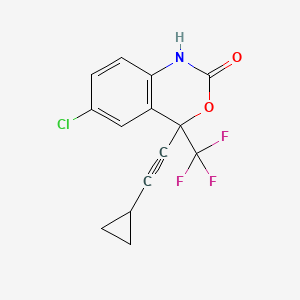
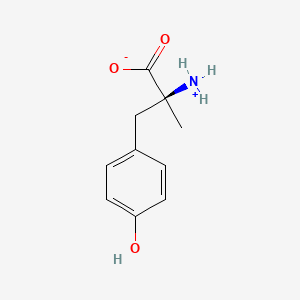
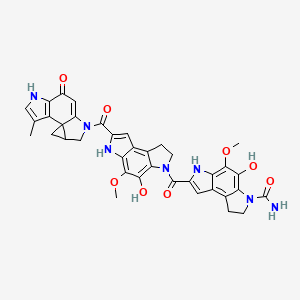
![(4S)-4-amino-5-[(2S)-2-[[(2S)-3-methyl-2-(4-nitroanilino)butanoyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B1680429.png)
![9-Fluoro-8-(1h-imidazol-1-yl)-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B1680430.png)
![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)
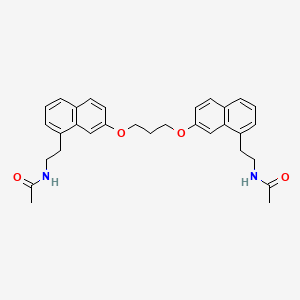
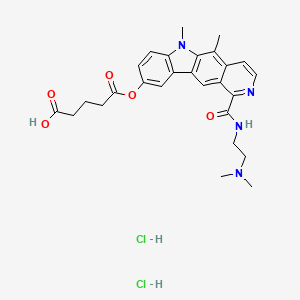
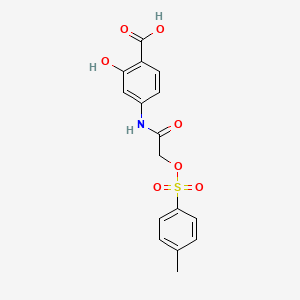
![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)
![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B1680439.png)
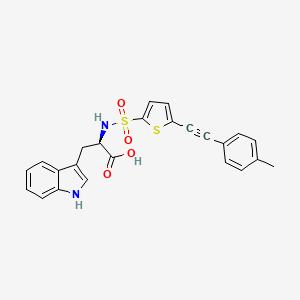
![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)
